molecular formula C18H13FO3 B5704209 4-fluorobenzyl 3-hydroxy-2-naphthoate

4-fluorobenzyl 3-hydroxy-2-naphthoate

Cat. No.: B5704209
M. Wt: 296.3 g/mol
InChI Key: NUBUSSQRRPTPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzyl 3-hydroxy-2-naphthoate is a synthetic ester derivative combining a 4-fluorobenzyl group with the 3-hydroxy-2-naphthoate moiety. This compound is structurally characterized by a naphthalene ring substituted with a hydroxyl group at position 3 and a carboxylate ester at position 2, linked to a 4-fluorobenzyl group. The fluorine atom on the benzyl moiety enhances lipophilicity and may influence metabolic stability and binding interactions in biological systems .

The 3-hydroxy-2-naphthoate scaffold is notable for its intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, which stabilizes the negative charge and increases lipophilicity . This feature is critical in host-guest chemistry, where 3-hydroxy-2-naphthoate derivatives exhibit stronger binding to hydrophobic environments compared to non-hydroxylated analogs like 2-naphthoate .

Properties

IUPAC Name

(4-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBUSSQRRPTPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 4-fluorobenzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 4-fluorobenzyl 3-oxo-2-naphthoate.

    Reduction: 4-fluorobenzyl 3-hydroxy-2-naphthylmethanol.

    Substitution: 4-methoxybenzyl 3-hydroxy-2-naphthoate (if methoxide is used).

Scientific Research Applications

4-fluorobenzyl 3-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 3-Hydroxy-2-Naphthoate vs. Sodium 2-Naphthoate

  • The hydroxyl group in 3-hydroxy-2-naphthoate facilitates intramolecular charge delocalization, enhancing its affinity for lipophilic dendrimer cores .
  • Lipophilicity : The hydroxyl group in 3-hydroxy-2-naphthoate reduces hydrophilicity, making it 10–20% more lipophilic than 2-naphthoate, as demonstrated by ITC and NMR studies .

4-Fluorobenzyl Derivatives

  • Metabolic Stability : 4-Fluorobenzyl-containing compounds (e.g., FDU-PB-22, FUB-PB-22) resist defluorination in metabolic pathways, unlike fluoroalkyl-terminated analogs . This stability may extend to 4-fluorobenzyl 3-hydroxy-2-naphthoate, suggesting reduced metabolite-related toxicity.
  • Biological Activity : The 4-fluorobenzyl group in compound 13l (an HIV integrase inhibitor) orients toward hydrophobic pockets but with reduced depth compared to raltegravir, correlating with lower potency . This highlights the importance of substituent positioning in bioactivity.

Ester Derivatives of 3-Hydroxy-2-Naphthoate

  • Algicidal Activity: Octyl 3-hydroxy-2-naphthoate (compound 31) inhibits Microcystis aeruginosa with an EC50 of 1.38 µmol/L, comparable to octyl cinnamate (EC50 = 1.38 µmol/L) . The ester chain length and hydrophobicity directly influence algicidal potency.
  • Toxicity : The ionic liquid [P66614][HNA], containing 3-hydroxy-2-naphthoate, is less toxic than [P66614][Cl] but remains acutely toxic to algae, indicating that toxicity is anion-dependent .

Photophysical Properties

  • Absorbance and Stokes Shift : 3-Hydroxy-2-naphthoate derivatives exhibit higher molar absorptivity (ε = 4320 M⁻¹cm⁻¹) compared to 1-hydroxy-2-naphthoate (ε = 3840 M⁻¹cm⁻¹) . Fluorinated analogs (e.g., 3-hydroxy-2-naphthoate with X = F) show Stokes shifts up to 6412 nm, suggesting enhanced electronic delocalization .

Key Research Findings

  • The 4-fluorobenzyl group enhances metabolic stability but requires optimal spatial orientation for target engagement .
  • Hydroxyl substitution at the 3-position of 2-naphthoate significantly improves binding to hydrophobic matrices, with implications for drug design and environmental chemistry .
  • Photophysical properties of 3-hydroxy-2-naphthoate derivatives make them candidates for optical applications, particularly in fluorophore design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-fluorobenzyl 3-hydroxy-2-naphthoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 3-hydroxy-2-naphthoic acid with 4-fluorobenzyl alcohol under acid catalysis. Key variables include temperature (80–120°C), solvent choice (e.g., toluene or DMF), and catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization can employ factorial design to assess interactions between variables like molar ratios and reaction time . Purity monitoring via HPLC (C18 column, methanol/water mobile phase) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) and detect impurities .
  • NMR : 1H/13C NMR to verify fluorobenzyl (δ 4.8–5.2 ppm for –CH2–) and naphthoate (aromatic protons δ 7.0–8.5 ppm) moieties .
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility can be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies should include accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS to track hydrolysis products (e.g., free 3-hydroxy-2-naphthoic acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorobenzyl group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity of the ester group, facilitating nucleophilic substitutions (e.g., aminolysis). Steric hindrance from the benzyl group may reduce reaction rates in bulky nucleophile systems. Computational modeling (DFT) can predict charge distribution and transition states .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., DMSO concentration affecting radical scavenging). Standardize protocols:

  • Use cell-free systems (e.g., DPPH assay) and cellular models (e.g., ROS detection in HepG2 cells) .
  • Control solvent effects (≤0.1% DMSO) and validate with positive controls (e.g., ascorbic acid) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neuroprotective or anticancer contexts?

  • Methodological Answer :

  • In vitro : Perform kinase inhibition assays (e.g., JNK/p38 MAPK) and apoptosis markers (caspase-3/7 activation) .
  • In vivo : Use rodent models (e.g., LPS-induced neuroinflammation) with pharmacokinetic profiling (plasma/tissue LC-MS) .
  • Omics : Transcriptomics (RNA-seq) to identify pathways modulated by the compound .

Q. What advanced separation techniques improve yield in scaled-up synthesis?

  • Methodological Answer :

  • Membrane Technology : Nanofiltration to remove unreacted 3-hydroxy-2-naphthoic acid .
  • Chromatography : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for polymorph control .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields across labs?

  • Methodological Answer :

  • Document batch-specific impurities (e.g., residual fluorobenzyl alcohol via GC-MS).
  • Use design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity of intermediates) .

Q. What computational tools predict the compound’s supramolecular interactions in crystal engineering?

  • Methodological Answer :

  • Mercury CSD : Analyze hydrogen-bonding motifs (e.g., carboxyl∙∙∙hydroxyl interactions) .
  • Molecular Dynamics : Simulate packing efficiency and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.